molecular formula C23H23FN2O3S B11230570 1-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide

Cat. No.: B11230570
M. Wt: 426.5 g/mol
InChI Key: DHKUBQVXCKYAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C23H23FN2O3S

Molecular Weight

426.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-naphthalen-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C23H23FN2O3S/c24-21-10-7-17(8-11-21)16-30(28,29)26-13-3-6-20(15-26)23(27)25-22-12-9-18-4-1-2-5-19(18)14-22/h1-2,4-5,7-12,14,20H,3,6,13,15-16H2,(H,25,27)

InChI Key

DHKUBQVXCKYAIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide involves several steps, typically starting with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl and methanesulfonyl groups. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve the use of catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the methanesulfonyl group may contribute to its stability and solubility. The piperidine ring provides a scaffold for further functionalization, allowing for the modulation of its biological activity .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.